LY320135 is a selective antagonist of the centrally-located cannabinoid CB1 receptor. It demonstrates a significant binding preference for the CB1 receptor over the peripherally-located CB2 receptor, making it a valuable tool for isolating the effects of CB1 modulation in neuroscience and pharmacology research. [1] Its distinct structure and functional profile differentiate it from more common CB1 ligands, enabling specific investigations into cannabinoid receptor signaling and physiology.
Procuring a CB1 antagonist requires careful consideration beyond simple receptor affinity, as not all are functionally equivalent. Key differentiators include selectivity against the CB2 receptor and, critically, the ligand's functional activity as either a neutral antagonist or an inverse agonist. [REFS-1, REFS-2] Inverse agonists like the common tool compound Rimonabant (SR141716A) actively decrease a receptor's basal signaling, introducing their own biological effects. [2] In contrast, a neutral antagonist simply blocks an agonist's action without affecting basal activity. This distinction is paramount, as choosing the wrong functional profile can confound experimental results, making direct substitution of CB1 antagonists a significant risk to data reproducibility and interpretation.
LY320135 demonstrates high selectivity for the CB1 receptor, with a binding affinity (Ki) of approximately 203-224 nM, compared to a Ki of over 10,000 nM for the CB2 receptor. [1] This represents a greater than 45- to 70-fold selectivity for CB1, a crucial attribute for researchers needing to minimize confounding effects from the CB2 receptor, which is primarily expressed on immune cells.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
| Target Compound Data | Ki = ~224 nM (CB1); >10,000 nM (CB2) |
| Comparator Or Baseline | CB2 Receptor Affinity |
| Quantified Difference | >45-fold selectivity for CB1 over CB2 |
| Conditions | Radioligand binding assays using membranes from cells expressing recombinant human CB1 or CB2 receptors, or from rat cerebellum (CB1) and spleen (CB2). [<a href="https://jpet.aspetjournals.org/content/284/1/291" target="_blank">1</a>] |
This high selectivity allows for more precise interrogation of CB1-mediated pathways in the central nervous system without activating or blocking peripheral immune-related CB2 pathways.
In functional assays, LY320135 demonstrates potent, concentration-dependent reversal of ion channel modulation by a CB1 agonist. Specifically, it reverses the inhibition of N-type calcium currents caused by the potent agonist WIN 55212-2 in N18 neuroblastoma cells, exhibiting an IC50 of 55 nM. [1] This provides quantitative, functional proof of its antagonist activity at a physiologically relevant endpoint, a critical performance metric for electrophysiology applications.
| Evidence Dimension | Functional Antagonist Potency (IC50) |
| Target Compound Data | IC50 = 55 nM |
| Comparator Or Baseline | WIN 55212-2 (100 nM), a potent CB1 agonist |
| Quantified Difference | Effective reversal of agonist activity at a nanomolar concentration. |
| Conditions | Electrophysiological measurement of N-type calcium currents (ICa) in N18 neuroblastoma cells. [<a href="https://jpet.aspetjournals.org/content/284/1/291" target="_blank">1</a>] |
For researchers in electrophysiology, this provides confidence that LY320135 can be used to effectively and quantifiably block CB1-mediated effects on neuronal excitability.
Unlike standard antagonists that primarily block Gi-mediated inhibition of adenylyl cyclase, LY320135 also blocks a Gs-coupled stimulatory effect of the endogenous agonist anandamide on cAMP accumulation. [1] In pertussis toxin-treated cells (where Gi is inactivated), anandamide stimulates cAMP; this stimulation is blocked by LY320135. This demonstrates a unique capacity to antagonize both inhibitory and stimulatory signaling pathways coupled to the CB1 receptor, a feature not characterized for many other CB1 antagonists.
| Evidence Dimension | Functional blockade of dual signaling pathways |
| Target Compound Data | Blocks both anandamide-mediated inhibition and stimulation of cAMP accumulation. |
| Comparator Or Baseline | Standard CB1 antagonists/inverse agonists (e.g., Rimonabant), which are primarily characterized by their effects on Gi signaling. |
| Quantified Difference | Qualitative difference in blocking Gs-coupled signaling, revealing a more complex receptor pharmacology. |
| Conditions | cAMP accumulation assays in CHO cells stably expressing the CB1 receptor, with and without pertussis toxin treatment. [<a href="https://jpet.aspetjournals.org/content/284/1/291" target="_blank">1</a>] |
This compound is the right choice for researchers investigating biased signaling or the full spectrum of CB1 receptor function beyond canonical Gi-pathway inhibition.
For in vitro or in vivo studies where outcomes must be clearly attributed to CB1 receptor blockade without the confounding variable of CB2 receptor modulation. The >45-fold selectivity of LY320135 makes it a more precise tool than less selective compounds for these experimental designs. [1]
When the research goal is to understand the full signaling repertoire of the CB1 receptor, including Gs-coupled pathways. LY320135 is uniquely suited for experiments designed to block both inhibitory and stimulatory cAMP signaling downstream of CB1 activation, providing a more complete antagonism than standard tools. [1]
In experiments measuring neuronal activity or ion channel function, LY320135 can be used as a specific and potent antagonist to confirm that an observed effect from an agonist (like WIN 55212-2) is mediated through the CB1 receptor. Its demonstrated functional antagonism at 55 nM provides a clear, quantitative basis for its use in these validation studies. [1]
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